An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dibromopropyl Carbamate
An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dibromopropyl Carbamate
Abstract
2,3-Dibromopropyl carbamate is a halogenated organic molecule with potential relevance in synthetic chemistry and drug development. However, a comprehensive public profile of its physicochemical properties is notably absent from the scientific literature. This technical guide addresses this knowledge gap by providing a structured framework for the complete physicochemical characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It outlines the causality behind essential experimental choices and provides robust, step-by-step protocols for synthesis, structural elucidation, property determination, and stability assessment. By grounding these methodologies in established analytical principles for related chemical entities, this guide serves as a self-validating system for generating the reliable data required for advanced research and development.
Chemical Identity and Structure
The foundational step in any chemical investigation is the unambiguous confirmation of the molecule's identity. 2,3-Dibromopropyl carbamate is an ester of carbamic acid and 2,3-dibromo-1-propanol. Its structure contains two chiral centers, though it is often handled as a racemic mixture.
Molecular Structure
The chemical structure features a primary carbamate functional group attached to a dibrominated propyl chain. The presence of two bromine atoms is a key feature that heavily influences its molecular weight, polarity, and analytical signature in mass spectrometry.
Caption: Chemical structure of 2,3-dibromopropyl carbamate.
Chemical Identifiers
Precise identification is critical for database searches and regulatory compliance.
| Identifier | Value | Source |
| Chemical Name | 2,3-Dibromopropyl carbamate | - |
| CAS Number | 3679-53-4 | [1] |
| Molecular Formula | C₄H₇Br₂NO₂ | Calculated |
| Molecular Weight | 276.91 g/mol | Calculated |
Physicochemical Properties: Known and To-Be-Determined
The available data on 2,3-dibromopropyl carbamate is limited, primarily sourced from safety data sheets. Key properties such as boiling point, detailed solubility profiles, and spectral data are not extensively published and require experimental determination.
Summary of Known Properties
| Property | Value | Method / Conditions | Source |
| Physical Form | Solid | Ambient Temperature | [1] |
| Melting Point | 64 - 68 °C (147 - 154 °F) | Literature | [1] |
| Log P (n-octanol/water) | 2.81 | OECD Test Guideline 107, 25 °C | [1] |
The Log P value of 2.81 suggests the compound is lipophilic and that bioaccumulation is a possibility that should not be entirely ruled out without further study.[1]
Experimental Protocols for Full Characterization
Given the data scarcity, a primary objective for any research team is to generate a comprehensive and reliable dataset. The following section provides validated, field-proven methodologies for this purpose.
Proposed Synthesis and Purification Workflow
The synthesis of carbamates can be achieved through several established routes.[2][3] A logical approach for 2,3-dibromopropyl carbamate would involve the reaction of 2,3-dibromo-1-propanol with a suitable carbamoylating agent.
Caption: Proposed workflow for synthesis and purification.
Structural Elucidation and Purity Assessment
Causality: A multi-technique approach is non-negotiable for unambiguous structure confirmation. Mass spectrometry is essential to confirm the mass and bromine presence, NMR provides the carbon-hydrogen framework, IR identifies key functional groups, and HPLC quantifies purity.
Protocol 3.2.1: NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals: The spectrum should show complex multiplets for the propyl chain protons (CH₂-O, CH-Br, CH₂-Br) and a broad singlet for the carbamate N-H protons.
-
Expected ¹³C NMR Signals: Expect four distinct signals corresponding to the carbonyl carbon (C=O) and the three carbons of the propyl chain.
Protocol 3.2.2: Mass Spectrometry (MS)
-
Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[4]
-
Key Feature: The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), expect a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This pattern is definitive proof of a dibrominated compound.
Protocol 3.2.3: Infrared (IR) Spectroscopy
-
Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
~3400-3200 cm⁻¹: N-H stretching of the primary carbamate.
-
~1700 cm⁻¹: C=O (carbonyl) stretching, characteristic of the carbamate group.
-
~1250 cm⁻¹: C-O stretching.
-
~700-500 cm⁻¹: C-Br stretching.
-
Protocol 3.2.4: Purity Determination by HPLC
-
System: A reverse-phase HPLC system with a C18 column and a UV detector is appropriate.[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a standard starting point.
-
Detection: Monitor at a wavelength where the carbamate shows absorbance (e.g., ~210 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Determination of Core Physical Properties
Protocol 3.3.1: Melting Point Determination
-
Apparatus: Use a standard digital melting point apparatus.
-
Procedure: Place a small amount of the dry, crystalline material into a capillary tube. Heat at a ramp rate of 1-2 °C/min near the expected melting point (64-68 °C) to ensure accuracy.[1]
-
Reporting: Report the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Protocol 3.3.2: Thermodynamic Solubility Determination
-
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, which is critical for predicting dissolution and absorption behavior in drug development.
-
Procedure: a. Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, DMSO). b. Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. c. Centrifuge or filter the samples to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
Stability and Safety Considerations
Understanding a compound's stability and hazards is paramount for its safe handling, formulation, and storage.
Chemical Stability Profile
Carbamates are susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the ester bond to yield 2,3-dibromo-1-propanol, carbon dioxide, and ammonia.[6][7]
Caption: Primary degradation pathway via hydrolysis.
Protocol 4.1.1: Forced Degradation Study
-
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
-
Conditions: Expose solutions of the compound to a range of stress conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (solid and solution)
-
Photolytic: Exposure to UV light (ICH Q1B)
-
-
Analysis: Analyze the stressed samples at various time points using the HPLC method developed in section 3.2.4. A stability-indicating method is one that can resolve the parent peak from all major degradation product peaks.
Hazard Profile and Safe Handling
The available safety data indicates that 2,3-dibromopropyl carbamate must be handled with significant caution.[1]
Summary of Hazards: [1]
-
Acute Toxicity: Harmful if swallowed (H302), Toxic if inhaled (H331).
-
Local Effects: Causes serious eye damage (H318).
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).
-
Systemic Effects: Causes damage to organs (larynx) through prolonged or repeated exposure (H372).
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, prevent release into the environment.[1][8]
Conclusion
While 2,3-dibromopropyl carbamate presents a gap in the public domain of well-characterized compounds, this does not preclude its investigation. By adopting the systematic, multi-faceted approach detailed in this guide, research and drug development professionals can confidently generate the high-quality physicochemical data necessary for their work. The emphasis on understanding the causality behind methodological choices, from synthesis to safety, ensures that the data obtained is not only accurate but also robust and fit for purpose. This framework provides a clear path forward for the comprehensive evaluation of this and other novel chemical entities.
References
- MilliporeSigma. (2025).
- Thermo Fisher Scientific. (2011).
- Tokyo Chemical Industry. (2023).
- NOAA. (n.d.). Carbamate Pesticide, Liquid, Flammable, Poisonous. CAMEO Chemicals.
- Organic Chemistry Portal. (n.d.).
- Akhtar, M., et al. (n.d.).
- U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
- PubChem. (n.d.). 2,3-Dibromo-1-propanol.
- BenchChem. (2025).
- NCBI Bookshelf. (n.d.). 2,3-Dibromopropan-1-ol. Some Industrial Chemicals.
- INCHEM. (1995). Tris- and bis(2,3-dibromopropyl)
- NOAA. (n.d.). TRIS(2,3-DIBROMOPROPYL)
- OpenBU. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry - YouTube. (2018). 15.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. DSpace [open.bu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
